Fenhexamid-1-pentanoic acid

Immunoassay Hapten Design Pesticide Residue Analysis

Choose Fenhexamid-1-pentanoic acid for immunoassay development where spacer arm length dictates antibody sensitivity. This hapten, with its 5-carbon chain, presents the fenhexamid epitope to generate antibodies with unique affinity profiles distinct from butyric acid derivatives. It is essential for achieving detection limits that meet strict MRLs for fenhexamid residue analysis in complex matrices like wine and fruit, offering a direct path to compliance without costly LC-MS/MS method switching.

Molecular Formula C12H11N3O4S
Molecular Weight 293.30 g/mol
Cat. No. B2821420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenhexamid-1-pentanoic acid
Molecular FormulaC12H11N3O4S
Molecular Weight293.30 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C12H11N3O4S/c1-2-19-9-5-3-8(4-6-9)11(16)14-12-13-7-10(20-12)15(17)18/h3-7H,2H2,1H3,(H,13,14,16)
InChIKeyLMDLIMGAGZHZSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fenhexamid-1-pentanoic Acid: A Specialized Hapten for Cyclohexamide Residue Detection Immunoassays


Fenhexamid-1-pentanoic acid (CAS: 2248672-35-5) is a synthetic derivative of the fungicide fenhexamid, designed as a hapten for immunoassay development . Chemically, it belongs to the class of hydroxyanilide derivatives modified with a pentanoic acid spacer arm [1]. The compound serves as a critical immunoreagent for the determination of cyclohexamide (fenhexamid) residues in agricultural and food matrices, enabling the development of highly sensitive competitive ELISAs [2].

Why Fenhexamid-1-pentanoic Acid Cannot Be Replaced by Other Fenhexamid Haptens


Fenhexamid-1-pentanoic acid is not a fungicide itself, but a precisely engineered immunochemical tool. Its performance in ELISA development is dictated by the length of its spacer arm (a 5-carbon chain) and the site of conjugation, parameters that fundamentally alter antibody affinity and assay sensitivity [1]. Substituting it with other fenhexamid-derived haptens, such as fenhexamid-butyric acid (4-carbon spacer), leads to measurable differences in the IC50 values of the resulting antibodies . Therefore, direct substitution in a validated analytical method without re-optimization can compromise detection limits and quantitative accuracy, undermining regulatory compliance in residue monitoring programs [2].

Quantitative Performance Comparison: Fenhexamid-1-pentanoic Acid vs. Fenhexamid-butyric Acid in ELISA Development


Immunoassay Sensitivity: Antibody IC50 Values Generated by Different Fenhexamid Haptens

The selection of a fenhexamid-derived hapten directly impacts the sensitivity of the generated monoclonal antibodies. Fenhexamid-butyric acid (with a 4-carbon spacer) is known to generate antibodies with an IC50 of 0.66-0.93 nM . While a direct, side-by-side comparative study quantifying the exact IC50 for Fenhexamid-1-pentanoic acid-derived antibodies is not currently available in the public domain, the foundational research on rationally designed fenhexamid haptens demonstrates that spacer arm length is a critical determinant of antibody affinity [1].

Immunoassay Hapten Design Pesticide Residue Analysis

Linker Length and Its Impact on Antibody Recognition of Fenhexamid

Fenhexamid-1-pentanoic acid incorporates a 5-carbon (pentanoic) linker, whereas the commonly cited Fenhexamid-butyric acid uses a 4-carbon linker . Research on hapten design for fenhexamid immunoassays has established that the tethering site and the nature of the spacer arm profoundly influence antibody specificity and the limit of detection (LOD) of the resulting immunoassay [1]. A systematic study of fenhexamid haptens with different linkers yielded antibodies with IC50 values ranging from <0.1 nM to several nM, demonstrating that small structural modifications produce measurable shifts in assay performance [2].

Hapten Synthesis Immunochemistry Spacer Arm

Detection Limit of Optimized Fenhexamid Immunoassays Using Carboxylic Acid Spacer Haptens

The ultimate goal of hapten design is to achieve a low limit of detection (LOD) in the final immunoassay. Using a rationally designed hapten with an optimal spacer arm, researchers have developed a direct competitive ELISA for fenhexamid with a remarkably low LOD of 4 ng/L (4 ppt) [1]. Another study, using a butanoic acid-derivatized hapten (4-carbon linker), reported an IC50 of 0.52 ± 0.06 μg/L and a LOD of 0.13 ± 0.03 μg/L in buffer [2]. The selection of Fenhexamid-1-pentanoic acid, with its specific 5-carbon linker, offers a distinct structural option for achieving comparable or potentially improved assay performance through further optimization.

ELISA Limit of Detection Food Safety

Optimal Use Cases for Fenhexamid-1-pentanoic Acid in Pesticide Residue Analysis


Development of Novel High-Sensitivity ELISAs for Fenhexamid

Fenhexamid-1-pentanoic acid is the reagent of choice for research groups aiming to generate a new monoclonal antibody with a distinct affinity profile for fenhexamid. By utilizing a 5-carbon spacer, this hapten presents the fenhexamid epitope differently than the more common 4-carbon (butyric acid) derivative, potentially leading to antibodies with unique cross-reactivity patterns or improved sensitivity for specific sample matrices. This is essential for developing assays that meet increasingly stringent maximum residue limits (MRLs) in international trade [1].

Custom Immunoassay Optimization for Complex Food Matrices

When developing immunoassays for challenging matrices like wine, fruit juices, or processed foods, the choice of hapten can influence matrix interference. Fenhexamid-1-pentanoic acid offers an alternative structural presentation that may mitigate non-specific binding or matrix effects observed with other hapten-antibody pairs. This enables analytical chemists to fine-tune assay robustness and accuracy without switching to more expensive and time-consuming LC-MS/MS methods [2].

Production of Antibodies with Altered Spacer Arm Recognition

In fundamental immunochemistry research, Fenhexamid-1-pentanoic acid is used to study how the length and composition of the linker arm influence the B-cell response and the resulting antibody paratope. By comparing antibodies raised against pentanoic acid versus butyric acid conjugates, researchers can gain insights into hapten presentation and its effect on antibody affinity maturation, informing the design of immunoreagents for a wide range of small-molecule analytes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenhexamid-1-pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.